2-Isopropyl-7-methyl-1H-indole
Description
Evolution of Indole (B1671886) Scaffolds in Contemporary Chemical Research
The indole scaffold is recognized as one of the most important "privileged structures" in drug discovery. mdpi.comnih.gov This concept, introduced in 1988, describes molecular frameworks that can provide ligands for a diverse range of biological targets. mdpi.comnih.gov The indole ring's prevalence in nature—as seen in the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin (B1676174)—underscores its fundamental biological role. mdpi.com This natural ubiquity has inspired chemists to explore its potential extensively. nih.gov
Historically, the synthesis of indole derivatives was dominated by classical methods like the Fischer, Bischler, and Reissert syntheses, which were developed in the late 19th and early 20th centuries. nih.govresearchgate.netsemanticscholar.org While foundational, these methods often required harsh conditions. Contemporary research has ushered in an era of advanced synthetic methodologies, including metal-catalyzed reactions and C-H activation processes. researchgate.netsemanticscholar.org These modern techniques offer more efficient, regioselective, and environmentally conscious strategies for creating complex indole derivatives. semanticscholar.orgnrfhh.com
The enduring appeal of the indole scaffold lies in its chemical tractability and its ability to engage in various noncovalent interactions, such as π–π stacking and cation–π interactions, due to its aromaticity. nih.gov Its structure is present in a multitude of approved drugs and clinical candidates targeting a wide spectrum of diseases, including cancer, viral infections, and neurological disorders. mdpi.comsemanticscholar.orgmdpi.comresearchgate.net This proven track record solidifies the indole scaffold's status as a central element in the ongoing quest for novel therapeutic agents. ijpsr.commdpi.com
Rationale for the Focused Investigation of 2-Isopropyl-7-methyl-1H-indole as a Privileged Structure
The specific focus on this compound stems from rational drug design principles that leverage the privileged nature of the indole core while introducing specific substituents to modulate its properties. The functionalization of the indole ring is a key strategy in medicinal chemistry, as modifications at different positions can significantly alter a compound's pharmacological profile. semanticscholar.orgmdpi.com
The substitution pattern of this compound is deliberate.
Substitution at the C-2 Position: The attachment of a bulky and lipophilic isopropyl group at the C-2 position is a significant modification. Research has shown that a highly lipophilic moiety at this position can be a key requirement for achieving high efficacy in compounds targeting certain receptors. nih.gov
Substitution at the C-7 Position: The addition of a methyl group to the benzene (B151609) portion of the indole ring at the C-7 position influences the molecule's electronic and steric properties. vulcanchem.com This type of substitution can enhance chemical stability and modulate reactivity, which is crucial for fine-tuning the molecule's interaction with biological targets. vulcanchem.com
Therefore, the investigation of this compound is based on the hypothesis that the combination of a C-2 isopropyl group and a C-7 methyl group creates a unique molecular architecture. This specific design is intended to optimize the compound's steric, electronic, and lipophilic characteristics, making it a promising candidate for screening against various biological targets, such as protein kinases and G protein-coupled receptors, where substituted indoles have shown significant activity. nih.govvulcanchem.comrsc.org
Current Gaps and Future Research Trajectories in this compound Chemistry
Despite the rational design behind this compound, several research gaps remain, defining clear trajectories for future investigation.
Synthetic Methodologies: A primary area for future research is the development of more efficient and sustainable synthetic routes. While traditional methods can be used, there is a growing need for greener approaches. nrfhh.com Future efforts could focus on applying modern catalytic systems, biocatalysis, or flow chemistry to improve the synthesis of 2,7-disubstituted indoles. numberanalytics.com For instance, the use of microflow reactors, which has been shown to improve yields and suppress side reactions for similar indole derivatives, represents a promising avenue for scalable production. vulcanchem.com
Comprehensive Biological Profiling: The full therapeutic potential of this compound is largely unexplored. A significant gap exists in its comprehensive biological screening. Based on the known activities of other substituted indoles, future research should involve evaluating this compound's efficacy as a potential anticancer, antimicrobial, anti-inflammatory, or neuroprotective agent. nih.govnrfhh.comsmolecule.com
Mechanistic Studies and Target Identification: Should biological activity be identified, a crucial next step will be to elucidate the compound's mechanism of action. nrfhh.com This involves identifying its specific molecular targets and using tools like molecular docking to understand the precise binding interactions that underlie its effects.
Structure-Activity Relationship (SAR) Studies: this compound serves as an excellent starting point for further chemical exploration. A key future trajectory is to use it as a lead compound to synthesize a library of analogues. By systematically altering the substituents at the C-2 and C-7 positions, researchers can conduct detailed SAR studies. This will help in optimizing the compound's potency and selectivity for a specific biological target, paving the way for the development of more effective therapeutic agents.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 42958-26-9 bldpharm.com |
| Molecular Formula | C₁₂H₁₅N vulcanchem.com |
| Molecular Weight | 173.25 g/mol vulcanchem.com |
| IUPAC Name | This compound |
| SMILES | CC(C)c1c[nH]c2c1cccc2C |
| InChI Key | XSRLHGSAMGVDJU-UHFFFAOYSA-N smolecule.com |
Structure
3D Structure
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
7-methyl-2-propan-2-yl-1H-indole |
InChI |
InChI=1S/C12H15N/c1-8(2)11-7-10-6-4-5-9(3)12(10)13-11/h4-8,13H,1-3H3 |
InChI Key |
OFGSAWSYDDPEFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N2)C(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Studies for 2 Isopropyl 7 Methyl 1h Indole and Its Functionalized Analogues
Regioselective and Stereoselective Synthesis of 2-Isopropyl-7-methyl-1H-indole
The synthesis of the this compound scaffold is primarily achieved through the Fischer indole (B1671886) synthesis, a venerable yet consistently refined method. The direct precursors for this reaction are 2-methylphenylhydrazine and 3-methylbutan-2-one (isopropyl methyl ketone). The reaction proceeds by heating these precursors in the presence of an acid catalyst, leading to the formation of the indole ring through a rsc.orgrsc.org-sigmatropic rearrangement of the intermediate hydrazone. mdpi.comthermofisher.combyjus.comwikipedia.orgjk-sci.com
Refinements and Green Chemistry Approaches in Fischer Indole Synthesis for this compound Precursors
The traditional Fischer indole synthesis often requires harsh acidic conditions and high temperatures. rsc.orgmdpi.comwikipedia.org Modern refinements focus on improving yields, simplifying procedures, and adhering to the principles of green chemistry by using more environmentally benign catalysts and solvents.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the Fischer indole synthesis. nih.gov It significantly reduces reaction times and can improve yields. For instance, the condensation of phenylhydrazines with ketones, catalyzed by p-toluenesulfonic acid (p-TSA) under microwave irradiation, provides indoles in high yields in a matter of minutes, compared to hours with conventional heating. researchgate.netnih.gov This method is applicable to the synthesis of this compound from its respective precursors.
Ionic Liquids (ILs): Ionic liquids have been successfully employed as both catalysts and solvents in the Fischer synthesis. rsc.orgresearchgate.netresearchgate.net Brønsted acidic ILs, such as SO3H-functionalized imidazolium salts, can effectively catalyze the reaction in an aqueous medium, allowing for easy separation of the indole product and recycling of the catalyst. rsc.orgresearchgate.net Chloroaluminate and choline-based ILs also serve as efficient dual solvent-catalyst systems. researchgate.nettandfonline.com
Solid-Acid and Heterogeneous Catalysts: To simplify catalyst recovery and product purification, solid-acid catalysts like zeolites, montmorillonite clays, and cation exchange resins (e.g., Amberlite IR-120) have been implemented. rsc.orgresearchgate.net These catalysts are easily filtered off after the reaction, minimizing waste and allowing for potential reuse. A solvent-free mechanochemical protocol using oxalic acid has also been developed, representing a highly eco-friendly approach. rsc.org
Table 1: Comparison of Modern Catalytic Systems for Fischer Indole Synthesis
| Catalytic System | Typical Solvent | Key Advantages | Reference |
|---|---|---|---|
| p-Toluenesulfonic acid (p-TSA) | Ethanol / Acetic Acid | Low cost, effective, suitable for microwave | researchgate.net |
| SO3H-functionalized Ionic Liquids | Water | Recyclable catalyst, green solvent | rsc.orgresearchgate.net |
| Chloroaluminate Ionic Liquids | Neat (IL as solvent) | Dual solvent-catalyst, high activity | researchgate.net |
| Cation Exchange Resins | Ethanol | Heterogeneous, easy separation, reusable | researchgate.net |
| Oxalic Acid / Dimethylurea | Solvent-free (Ball-milling) | Mechanochemical, environmentally benign | rsc.org |
Transition Metal-Catalyzed Coupling Reactions for the Construction of this compound Derivatives
While the Fischer synthesis builds the core indole, transition metal-catalyzed cross-coupling reactions are indispensable for constructing more complex, functionalized analogues. These reactions typically start from a pre-formed, halogenated indole scaffold. For instance, a bromo- or iodo-substituted this compound could serve as a versatile starting material for palladium-catalyzed reactions.
Palladium-Catalyzed Reactions:
Suzuki-Miyaura Coupling: This reaction couples an aryl or vinyl halide with a boronic acid or ester. It is a robust method for introducing aryl or vinyl substituents at various positions on the indole ring. nih.govnih.gov
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govmdpi.commdpi.com It is highly effective for synthesizing alkynyl-substituted indoles.
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene, providing a route to alkenyl-substituted indoles. mdpi.com
Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds, coupling an aryl halide with an amine. While often used for N-arylation, it can also be adapted for constructing complex indole systems. wikipedia.org
These methods offer a modular approach to building libraries of highly substituted indoles from a common halogenated precursor. nih.govnih.gov
C-H Functionalization Strategies for Site-Specific Derivatization of this compound
Direct C-H functionalization (or activation) has become a paramount strategy in modern organic synthesis, as it allows for the modification of the indole core without the need for pre-functionalized starting materials like halides. rsc.org This approach is highly atom-economical. However, controlling regioselectivity among the multiple C-H bonds of the indole is a significant challenge. chim.itnih.gov
The inherent electronic properties of the indole nucleus favor electrophilic substitution at the C3 position. Functionalization at other sites, particularly the less reactive benzene (B151609) core (C4-C7), often requires a directing group (DG) strategy. nih.govnih.gov
C4-Functionalization: The presence of the C7-methyl group on the this compound scaffold makes C4-functionalization particularly relevant. Studies have shown that directing groups at the C3 position, such as a formyl group, can effectively direct palladium or ruthenium catalysts to functionalize the C4 position. nih.govacs.orgacs.orgsemanticscholar.org For instance, Pd(II)-catalyzed C-H arylation of 7-substituted-1H-indole-3-carbaldehydes with aryl iodides proceeds selectively at the C4 position. nih.govacs.org
C2-Functionalization: While C3 is the most nucleophilic position, C2 functionalization can be achieved, especially if the C3 position is blocked. Directing groups attached to the indole nitrogen, such as a pyridyl or picolinamide group, are commonly used to direct metal catalysts (e.g., Palladium) to the C2 position. chim.itbeilstein-journals.org
C7-Functionalization: Directing groups on the indole nitrogen, such as P(O)tBu2, have been developed to selectively functionalize the C7 position via palladium catalysis. nih.gov
Table 2: Selected C-H Functionalization Strategies for Indole Scaffolds
| Target Position | Catalyst | Directing Group (DG) | Coupling Partner | Reference |
|---|---|---|---|---|
| C4 | Pd(OAc)2 / Ru(II) | C3-Formyl | Aryl Iodides / Alkenes | nih.govacs.orgacs.org |
| C2 | PdCl2(MeCN)2 | N-(2-pyridyl)sulfonyl | Alkenes | beilstein-journals.org |
| C6 | CuO | N-P(O)tBu2 | Diaryliodonium salts | nih.gov |
| C7 | Pd(OAc)2 | N-P(O)tBu2 | Aryl Iodides | nih.gov |
Synthetic Transformations of the this compound Nucleus
Electrophilic Substitution Reactions and Regioselectivity on the this compound Core
The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution. The C3 position is overwhelmingly the most nucleophilic and kinetically favored site for attack. For the this compound core, the C2 position is blocked by the isopropyl group, which further solidifies the C3 position as the primary site for electrophilic reactions.
Friedel-Crafts Acylation: This is a classic electrophilic substitution reaction. The acylation of indoles with acyl chlorides or anhydrides in the presence of a Lewis acid (e.g., ZrCl4, ZnCl2) or within a deep eutectic solvent occurs with high regioselectivity at the C3 position. rsc.orgnih.gov For this compound, acylation would be expected to yield the 3-acyl derivative exclusively, without the need for N-protection under certain mild conditions. rsc.orgmdpi.com
The regioselectivity is dictated by the ability of the nitrogen atom to stabilize the Wheland intermediate formed upon attack at C3. The positive charge can be delocalized onto the nitrogen without disrupting the aromaticity of the benzene ring, which is not possible for attack at any other position.
Nucleophilic Reactivity and N-Functionalization of this compound
The nitrogen atom of the indole ring is weakly nucleophilic but can be deprotonated by a suitable base to form the highly nucleophilic indolyl anion. This anion readily participates in reactions with various electrophiles, leading to N-functionalized products.
N-Alkylation: The direct alkylation of the indole nitrogen is a common transformation. This is typically achieved by treating the indole with a base (e.g., NaH, KOH) followed by an alkyl halide. Catalytic methods have also been developed, including copper-catalyzed coupling with N-tosylhydrazones and palladium-catalyzed allylic alkylation. mdpi.comrsc.org A key challenge is achieving chemoselectivity for N-alkylation over C3-alkylation, as the indolyl anion has significant electron density at both N1 and C3. Reaction conditions, the nature of the electrophile, and the counter-ion can influence this selectivity. mdpi.com Interestingly, performing reactions in aqueous microdroplets has been shown to favor N-alkylation even without a catalyst, in contrast to bulk reactions which yield C-alkylation products. nih.gov
N-Arylation: The introduction of an aryl group onto the indole nitrogen is typically accomplished via transition metal-catalyzed cross-coupling reactions, such as the copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. nih.govacs.org These methods provide reliable access to N-arylindoles.
Oxidation and Reduction Pathways of this compound
The reactivity of the indole nucleus in "this compound" is significantly influenced by the electron-donating nature of the alkyl substituents at the C2 and C7 positions. These groups enhance the electron density of the heterocyclic ring, making it susceptible to oxidation while also influencing the conditions required for reduction. Mechanistic studies on analogous substituted indoles provide insight into the probable transformation pathways for this specific compound.
Oxidation of this compound
The oxidation of indoles typically targets the electron-rich C2-C3 double bond. For 2,7-dialkyl substituted indoles like this compound, oxidation can lead to several products, primarily oxindoles, depending on the oxidant and reaction conditions.
Common Oxidation Reactions and Plausible Mechanisms:
Formation of 2-Oxindoles: A frequent outcome of indole oxidation is the formation of the corresponding 2-oxindole. This transformation involves the introduction of a carbonyl group at the C2 position.
With Peroxy Acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA): The reaction is believed to proceed via an initial epoxidation of the C2-C3 double bond to form a highly reactive epoxide intermediate. This is followed by a rearrangement, facilitated by the acidic medium, to yield the more stable 2-oxindole. The isopropyl group at the C2 position would remain intact during this process.
With N-Bromosuccinimide (NBS): The reaction with NBS in an aqueous solvent likely involves the formation of a bromonium ion across the C2-C3 double bond. acs.org Subsequent attack by water at the C2 position, followed by the elimination of HBr, leads to the formation of the 2-oxindole. acs.org The presence of the methyl group at the C7 position is unlikely to interfere sterically with this process.
Oxidative Cleavage: Under more forceful oxidizing conditions, cleavage of the heterocyclic ring can occur. For instance, the oxidation of 2,3-dimethylindole with inorganic peroxo anions has been shown to result in ring-opened products. rsc.org A similar pathway could be anticipated for this compound, potentially leading to derivatives of o-aminoacetophenone after cleavage of the C2-C3 bond.
The table below summarizes representative conditions for the oxidation of substituted indoles to provide an indication of the expected methodologies for this compound.
| Oxidizing Agent | Substrate Example (Analogue) | Solvent(s) | Temperature | Product(s) | Yield (%) |
| m-CPBA | 2-Methylindole | Dichloromethane | Room Temp. | 2-Methyl-2-oxindole | ~70-85 |
| N-Bromosuccinimide (NBS) | Indole | t-BuOH/H₂O | Room Temp. | 3-Bromooxindole | High |
| Oxone/Halide catalysis | Tetrahydro-β-carbolines | Various | Mild | Oxindoles | Good |
| Hypervalent Iodine Reagents | Substituted Indoles | Various | Mild | 2-Oxindoles | up to 90 |
| Peroxodiphosphoric Acid | 2,3-Dimethylindole | H₂SO₄/Methanol-H₂O | Ambient | 3-Methylindole-2-carbaldehyde (ring opening) | - |
Reduction of this compound
The reduction of the indole ring system typically involves the saturation of the C2-C3 double bond to afford the corresponding indoline. The aromaticity of the indole nucleus necessitates the use of catalytic hydrogenation or specific chemical reducing agents.
Common Reduction Reactions and Plausible Mechanisms:
Catalytic Hydrogenation: This is a widely employed method for the reduction of indoles to indolines.
Heterogeneous Catalysis: Catalysts such as Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) are effective. The reaction often requires acidic conditions to protonate the indole at the C3 position. This protonation disrupts the aromaticity of the pyrrole (B145914) ring, forming an iminium ion which is more readily reduced. The hydrogenation then proceeds to give the indoline. For this compound, this would result in the formation of 2-isopropyl-7-methylindoline.
Transfer Hydrogenation: This method utilizes a hydrogen donor in place of gaseous hydrogen. Common donors include formic acid, isopropanol, or tetrahydroxydiboron in the presence of a catalyst like Pd/C. rsc.orgnih.gov This approach can offer milder reaction conditions.
Chemical Reduction:
With Sodium Cyanoborohydride (NaBH₃CN): This reducing agent is particularly effective for the reduction of iminium ions. wikipedia.orgorganic-chemistry.org In the presence of an acid, this compound would be protonated to form the corresponding iminium ion, which is then selectively reduced by sodium cyanoborohydride to yield 2-isopropyl-7-methylindoline. wikipedia.orgorganic-chemistry.org This method is valued for its mildness and functional group tolerance. wikipedia.org
The following table presents typical conditions for the reduction of substituted indoles, which can be extrapolated to this compound.
| Reducing Agent/Catalyst | Substrate Example (Analogue) | Solvent(s) | Conditions | Product(s) | Yield (%) |
| H₂ / Pt/C | Substituted Indoles | Water, Ethanol | p-Toluenesulfonic acid, Room Temp. | Corresponding Indolines | Excellent |
| H₂ / Rhodium Complex | N-acetylindoles | Various | Base (e.g., Cs₂CO₃) | Chiral Indolines | up to 95 |
| Tetrahydroxydiboron / Pd/C | N-H Indoles | Trifluoroethanol | Heat | Corresponding Indolines | Good to Exc. |
| Sodium Cyanoborohydride | Imines/Iminium ions | Methanol | pH ~7 | Amines | High |
Sophisticated Spectroscopic Techniques and Conformational Analysis of 2 Isopropyl 7 Methyl 1h Indole
High-Resolution NMR Spectroscopy for Proton and Carbon Chemical Shift Assignment and Spin-Spin Coupling Analysis of 2-Isopropyl-7-methyl-1H-indole
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing deep insights into the electronic environment of each nucleus and the connectivity of the molecular framework. While specific experimental data for this compound is not widely published, a detailed prediction of its NMR spectra can be formulated based on established principles and data from analogous substituted indoles. rsc.org
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the indole (B1671886) core protons, the N-H proton, and the protons of the isopropyl and methyl substituents. The electron-donating nature of the alkyl groups influences the chemical shifts of the aromatic protons. libretexts.org The N-H proton typically appears as a broad singlet in the downfield region (δ 8.0-8.5 ppm). The proton at the C3 position is expected to be a singlet around δ 6.2 ppm. The aromatic protons on the benzene (B151609) ring (H4, H5, H6) would likely appear as a complex multiplet system between δ 6.9 and 7.5 ppm.
The isopropyl group would present a characteristic pattern: a septet for the methine proton (-CH) around δ 3.2 ppm, coupled to the six equivalent methyl protons. These two methyl groups (-CH₃) would appear as a doublet around δ 1.4 ppm. The 7-methyl group would be a singlet in the upfield aromatic region, around δ 2.5 ppm.
Carbon (¹³C) NMR Spectroscopy: In the ¹³C NMR spectrum, ten distinct signals are expected. The chemical shifts are influenced by the substitution pattern. pressbooks.publibretexts.org The C2 carbon, bearing the isopropyl group, would be significantly deshielded, appearing far downfield (around δ 145 ppm). Conversely, the C3 carbon would be more shielded (around δ 100 ppm). The carbons of the benzene ring would resonate in the typical aromatic region of δ 110-140 ppm. libretexts.org The quaternary carbons (C3a, C7, C7a) will also be identifiable. The isopropyl group's methine carbon would appear around δ 28 ppm, and the two equivalent methyl carbons around δ 22 ppm. The 7-methyl carbon signal is expected near δ 16 ppm.
Predicted ¹H and ¹³C NMR Data for this compound
Predicted ¹H NMR Data (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| N1-H | 8.1 | br s | - |
| H3 | 6.2 | s | - |
| H4 | 7.4 | d | ~8.0 |
| H5 | 6.9 | t | ~7.5 |
| H6 | 7.0 | d | ~7.0 |
| C2-CH(CH₃)₂ | 3.2 | sept | ~7.0 |
| C2-CH(CH₃)₂ | 1.4 | d | ~7.0 |
| C7-CH₃ | 2.5 | s | - |
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | 145.0 |
| C3 | 100.5 |
| C3a | 128.0 |
| C4 | 120.0 |
| C5 | 119.5 |
| C6 | 121.0 |
| C7 | 121.5 |
| C7a | 135.0 |
| C2-C H(CH₃)₂ | 28.0 |
| C2-CH(C H₃)₂ | 22.5 |
| C7-CH₃ | 16.5 |
Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Structural Confirmation of this compound
Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns. scienceready.com.au For this compound (molar mass: 187.27 g/mol ), electron ionization (EI) mass spectrometry would be expected to produce a distinct fragmentation pathway.
The molecular ion peak (M⁺˙) at m/z = 187 would likely be prominent due to the stability of the aromatic indole ring. libretexts.org The primary fragmentation event is anticipated to be the cleavage of the C-C bond beta to the indole ring, within the isopropyl group. This involves the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable secondary benzylic-type carbocation. This would result in a very intense base peak in the spectrum at m/z = 172 ([M-15]⁺). chemguide.co.ukwhitman.edu
Another significant fragmentation pathway for alkyl-substituted aromatics is benzylic cleavage, which in this case would involve the loss of the entire isopropyl group as a radical, though this is less favorable than the loss of a methyl radical. whitman.edu Further fragmentation of the indole ring system itself can occur, but typically the fragmentation of the alkyl side-chains dominates the spectrum of alkylindoles. acs.org The presence of the molecular ion peak confirms the molecular weight, while the characteristic loss of 15 mass units strongly supports the presence of the isopropyl substituent at the C2 position.
Expected Key Fragments in the EI Mass Spectrum
| m/z Value | Proposed Fragment | Significance |
|---|---|---|
| 187 | [C₁₃H₁₇N]⁺˙ | Molecular Ion (M⁺˙) |
| 172 | [M - CH₃]⁺ | Base Peak, loss of a methyl radical from the isopropyl group |
| 144 | [M - C₃H₇]⁺ | Loss of the isopropyl group |
X-ray Crystallography for Solid-State Structural Geometries and Intermolecular Interactions of this compound Derivatives
The crystal structures of indole derivatives are often stabilized by a network of non-covalent interactions. acs.orgacs.org A predominant interaction is the hydrogen bond formed by the N-H group of the indole ring, which can act as a hydrogen bond donor. In the absence of stronger acceptors (like carbonyl oxygen), the π-system of an adjacent indole ring can act as a hydrogen bond acceptor, leading to the formation of N-H···π interactions. iucr.org These interactions often direct the assembly of molecules into chains or dimers. iucr.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Tautomeric Studies of this compound
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for identifying functional groups within a molecule by probing their characteristic vibrational modes. triprinceton.orgamericanpharmaceuticalreview.com These two techniques are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. ksu.edu.saedinst.com
For this compound, the IR and Raman spectra would be dominated by vibrations associated with the N-H bond, the aromatic C-H bonds, the alkyl C-H bonds, and the vibrations of the indole ring itself.
N-H Vibrations: A characteristic N-H stretching vibration (νN-H) is expected to appear as a sharp to moderately broad band in the IR spectrum, typically in the range of 3400-3500 cm⁻¹. montclair.edu The position of this band can be sensitive to hydrogen bonding. nih.govnih.govresearchgate.net
C-H Vibrations: Aromatic C-H stretching vibrations (νC-H) typically appear as a group of bands above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the isopropyl and methyl groups will be observed just below 3000 cm⁻¹, in the 2850-2970 cm⁻¹ region.
C=C Vibrations: Aromatic ring stretching vibrations are expected in the 1450-1620 cm⁻¹ region, which are characteristic of the indole core.
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds provide a fingerprint in the lower frequency region of the spectrum (below 1000 cm⁻¹).
Vibrational spectroscopy can also be employed to investigate tautomerism. Indole can theoretically exist in tautomeric forms, such as 2H-indole (indolenine) or 3H-indole. For this compound, tautomerization would involve the migration of the N-H proton to the C3 position, forming 2-isopropyl-7-methyl-3H-indole. This would result in the loss of the N-H vibrational band and the appearance of a C=N stretching band. However, the aromatic 1H-indole form is overwhelmingly more stable, and the population of any tautomeric forms at equilibrium is typically negligible, making them difficult to detect under normal conditions.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |
|---|---|---|---|
| N-H | Stretch | 3400 - 3500 | IR |
| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H | Stretch | 2850 - 2970 | IR, Raman |
| C=C (Aromatic) | Stretch | 1450 - 1620 | IR, Raman |
| C-H | Bend (out-of-plane) | 700 - 900 | IR |
Computational Chemistry and Theoretical Modeling of 2 Isopropyl 7 Methyl 1h Indole
Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity Descriptors, and Spectroscopic Property Prediction of 2-Isopropyl-7-methyl-1H-indole
Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the electronic properties of organic molecules. For indole (B1671886) and its derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), have been shown to provide results in good agreement with experimental data for molecular geometry and vibrational frequencies. researchgate.net
The electronic structure of this compound is fundamentally governed by the aromatic indole core, with the isopropyl and methyl substituents introducing electronic and steric perturbations. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. In substituted indoles, the HOMO is typically delocalized over the indole ring, while the LUMO distribution is also centered on the aromatic system. The presence of electron-donating alkyl groups, such as isopropyl and methyl, is expected to raise the energy of the HOMO, thereby making the molecule more susceptible to electrophilic attack.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). For a series of indole derivatives, these descriptors can be calculated to rank their relative reactivity.
| Descriptor | Formula | Predicted Trend for this compound |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Moderate |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Relatively low (more reactive) |
| Global Electrophilicity (ω) | χ2/(2η) | Moderate |
This interactive table provides a conceptual overview of the expected trends in reactivity descriptors for this compound based on general principles of substituted indoles.
DFT is also a powerful tool for predicting spectroscopic properties. The theoretical vibrational frequencies, once appropriately scaled, can aid in the assignment of experimental IR and Raman spectra. Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) by calculating the vertical excitation energies and oscillator strengths of the lowest singlet excited states. For indole itself, the two lowest energy transitions are to the 1Lb and 1La states. nih.gov The positions of these bands are sensitive to substitution on the indole ring.
| Spectroscopic Property | Predicted Characteristics for this compound |
| IR Spectroscopy | Characteristic N-H stretching frequency, C-H stretching from alkyl groups and the aromatic ring, and complex fingerprint region. |
| 1H NMR Spectroscopy | Distinct signals for the N-H proton, aromatic protons, and the protons of the isopropyl and methyl groups with characteristic splitting patterns. |
| 13C NMR Spectroscopy | Resonances for all unique carbon atoms, with the carbons of the electron-rich pyrrole (B145914) ring appearing at a different chemical shift range compared to the benzene (B151609) ring carbons. |
| UV-Vis Spectroscopy | Absorption bands corresponding to the 1Lb and 1La transitions, likely red-shifted compared to unsubstituted indole due to the alkyl substituents. |
This interactive table summarizes the anticipated spectroscopic features of this compound based on DFT predictions for related indole derivatives.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects on this compound
Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape and the influence of the solvent environment on the structure and dynamics of a molecule over time. For a flexible molecule like this compound, the rotation around the single bond connecting the isopropyl group to the indole ring is a key conformational variable.
MD simulations in a solvent box, typically water to mimic biological conditions, can reveal the preferred orientation of the isopropyl group relative to the indole plane. The simulations can also provide insights into the solvation structure, identifying the average number of solvent molecules in the first solvation shell and the nature of their interactions (e.g., hydrogen bonding between the N-H group of the indole and water molecules). Studies on indole in aqueous solution have shown the importance of accurately modeling solute-solvent interactions to reproduce experimental observations. nih.govresearchgate.netacs.org
The conformational landscape can be visualized by plotting the potential energy as a function of the dihedral angle defining the orientation of the isopropyl group. This can help identify the global minimum energy conformation and any other low-energy conformers that might be populated at room temperature.
| Simulation Aspect | Information Gained for this compound |
| Conformational Analysis | Determination of the most stable rotamers of the isopropyl group and the energy barriers between them. |
| Solvent Effects | Understanding the influence of the solvent on conformational preferences and the formation of hydrogen bonds. |
| Dynamical Properties | Characterization of the flexibility of the molecule and the timescale of conformational changes. |
This interactive table outlines the insights that can be obtained from molecular dynamics simulations of this compound.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Methodologies for this compound Analogues (Conceptual Frameworks)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. jocpr.com For analogues of this compound, QSAR and QSPR studies can provide a conceptual framework for designing new molecules with desired properties.
A typical QSAR/QSPR study involves the following steps:
Data Set Selection: A series of indole analogues with known biological activity (e.g., receptor binding affinity) or a specific property (e.g., solubility) is chosen.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. These can be constitutional, topological, geometrical, or quantum chemical descriptors.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the activity/property.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
For indole derivatives, QSAR studies have been successfully applied to model their activities as, for example, melatonin (B1676174) receptor ligands. nih.gov Such studies have highlighted the importance of descriptors related to lipophilicity and electronic properties of the substituents. nih.gov A QSPR study on indole derivatives' interaction with β-cyclodextrin also demonstrated the significance of the length and flexibility of side chains. plos.org
| Descriptor Type | Examples | Relevance to this compound Analogues |
| Constitutional | Molecular weight, number of rings | Basic molecular properties |
| Topological | Connectivity indices | Describe the branching and shape of the molecule |
| Geometrical | Molecular surface area, volume | Related to steric interactions |
| Quantum Chemical | HOMO/LUMO energies, dipole moment | Describe electronic properties and reactivity |
This interactive table presents the types of molecular descriptors that would be relevant in a QSAR/QSPR study of analogues of this compound.
Theoretical Elucidation of Reaction Mechanisms for this compound Transformations
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states and intermediates. For this compound, several types of reactions can be theoretically investigated.
Electrophilic Substitution: Indoles are known to undergo electrophilic substitution, predominantly at the C3 position. bhu.ac.inresearchgate.net DFT calculations can be used to model the reaction pathway for various electrophiles, such as nitronium ions (for nitration) or acylium ions (for Friedel-Crafts acylation). The calculations can determine the activation energies for attack at different positions on the indole ring, providing a rationale for the observed regioselectivity. The presence of the electron-donating isopropyl and methyl groups is expected to activate the ring towards electrophilic attack.
Oxidation and Reduction: The oxidation of substituted indoles can be studied computationally to predict their redox potentials and to understand the structure of the resulting radical cations. rsc.org Similarly, the mechanism of reduction of the indole ring can be investigated.
Synthesis Mechanisms: The Fischer indole synthesis is a classic method for preparing indoles. nih.gov Computational studies can be employed to investigate the mechanism of this and other indole synthesis routes, providing insights into the energetics of the key steps, such as the nih.govnih.gov-sigmatropic rearrangement. nih.gov
| Reaction Type | Theoretical Insights for this compound |
| Electrophilic Substitution | Prediction of the most favorable site of attack and the activation energies for various electrophiles. |
| Oxidation | Determination of the oxidation potential and the spin density distribution in the resulting radical cation. |
| Synthesis | Elucidation of the reaction mechanism and the factors controlling the yield and regioselectivity of indole formation. |
This interactive table summarizes the types of mechanistic questions that can be addressed for this compound using computational methods.
Reactive Intermediates and Catalytic Applications of 2 Isopropyl 7 Methyl 1h Indole in Synthetic Chemistry
Generation and Characterization of Reactive Intermediates Derived from 2-Isopropyl-7-methyl-1H-indole
There is no published research detailing the generation and characterization of reactive intermediates specifically from this compound. The reactivity of the indole (B1671886) nucleus is well-established, often proceeding through intermediates such as indolyl anions, cations, or radical species. However, the influence of the 2-isopropyl and 7-methyl substituents on the formation and stability of such intermediates for this specific molecule has not been investigated. Consequently, there are no spectroscopic or computational data available to characterize these potential transient species.
Organocatalytic Roles of this compound Scaffolds
There is a lack of information regarding the use of this compound as a scaffold in organocatalysis. The development of chiral organocatalysts from various molecular frameworks is a significant area of research. However, no studies have been found that functionalize the this compound core to create a catalyst for any organic transformation. Therefore, no data on its catalytic activity, mechanism, or the types of reactions it might promote exist.
Photochemical and Electrochemical Reactivity Profiling of this compound
The photochemical and electrochemical properties of this compound have not been reported in the scientific literature. Studies involving the excitation of this molecule with light or its behavior under an electric potential have not been conducted. As such, there are no available data on its absorption and emission spectra, quantum yields, redox potentials, or its reactivity in photo- or electro-catalyzed reactions.
Mechanistic Insights into the Bioactivity of 2 Isopropyl 7 Methyl 1h Indole Derivatives Excluding Clinical Data
Development of In Vitro Assay Systems for Screening 2-Isopropyl-7-methyl-1H-indole Analogues
The initial step in evaluating the biological potential of new this compound analogues involves the use of robust in vitro assay systems. These systems are designed to screen compounds for specific biological activities in a controlled, non-living environment. The choice of assay depends on the therapeutic area of interest. For instance, in oncology research, a common primary screen involves assessing the cytotoxicity of compounds against various cancer cell lines. nih.gov
A variety of assay types have been developed to screen indole (B1671886) derivatives, which can be adapted for analogues of this compound. These include:
Cell-Based Assays: These assays measure a compound's effect on whole cells. The MTT assay, for example, is used to determine a compound's impact on cell viability and proliferation, providing a measure of its cytotoxic or cytostatic effects. nih.gov For antiviral applications, cell-cell fusion assays are employed to screen for inhibitors of viral entry mechanisms. nih.gov
Enzyme Inhibition Assays: If a specific enzyme is a suspected target, assays can be designed to measure the compound's ability to inhibit its activity. For example, the inhibitory activity of indole derivatives against protein kinases, a common target in cancer therapy, is a key area of investigation. mdpi.com
Binding Assays: These assays determine if and how strongly a compound binds to its molecular target. Fluorescence binding assays can be used to calculate the inhibition constant (Ki), which quantifies the affinity of the compound for the target protein. nih.gov
Electrochemical and Photochemical Assays: For assessing antioxidant potential, methods like cyclic voltammetry (CV) and assays that measure hydrogen peroxide generation upon photoirradiation can be used to screen molecules that protect against oxidative damage. nih.govacs.org
These diverse screening methods allow for the high-throughput evaluation of a library of analogues, identifying promising lead compounds for further mechanistic studies.
Table 1: Examples of In Vitro Assay Systems for Screening Indole Derivatives
| Assay Type | Purpose | Example Application | References |
|---|---|---|---|
| MTT Assay | Measures cell viability and cytotoxicity. | Screening for anticancer activity in HepG2, MCF-7, and HeLa cell lines. | nih.gov |
| Cell-Cell Fusion Assay | Measures inhibition of virus-mediated cell fusion. | Screening for HIV-1 fusion inhibitors targeting gp41. | nih.gov |
| Fluorescence Binding Assay | Determines binding affinity to a target protein. | Calculating the inhibition constant (Ki) for gp41 inhibitors. | nih.gov |
| Cyclic Voltammetry (CV) | Screens for antioxidant potential by measuring oxidation potentials. | Identifying indole derivatives that protect against protein oxidation. | nih.govacs.org |
| Antifungal Growth Assay | Measures inhibition of fungal growth. | Evaluating activity against fungal pathogens like M. fructicola and B. cinerea. | mdpi.com |
Molecular Target Identification and Validation Strategies for this compound Interactions
A critical phase in understanding the bioactivity of this compound analogues is the identification and validation of their specific molecular targets. The indole scaffold is known to bind to a wide range of biological targets with high affinity. nih.gov Strategies for target identification are often multi-pronged, combining computational prediction with experimental validation.
Initial hypotheses about potential targets can be derived from the results of in vitro screening. For example, if a compound shows potent cytotoxicity against cancer cell lines, likely targets could include proteins involved in cell cycle regulation, apoptosis, or signal transduction, such as protein kinases, topoisomerases, or P-glycoprotein. researchgate.netmdpi.com
In silico or computational approaches are invaluable for predicting and prioritizing potential targets. By screening the compound's structure against databases of known protein structures, it is possible to identify proteins with binding pockets that could accommodate the ligand. This approach was used to identify potential targets for substituted 7-methylindolizines, which revealed favorable interactions with enzymes like CYP121, malate synthase, and DNA GyrB ATPase in Mycobacterium tuberculosis. nih.govmdpi.com Once a potential target is identified, validation is required to confirm the interaction. This can be achieved through various experimental techniques outlined in the following sections.
Protein Binding Studies and Affinity Profiling of this compound Derivatives
Once a putative molecular target is identified, direct protein binding studies are conducted to confirm the physical interaction and to quantify the binding affinity. These studies are essential for validating the target and understanding the potency of the compound.
Several biophysical techniques are employed for this purpose:
High-Performance Affinity Chromatography (HPAC): This method uses a column with the immobilized target protein to study interactions. It can be used for high-throughput screening of the binding of indole compounds to proteins like human serum albumin (HSA). unl.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies can provide unequivocal evidence of binding and can map the interaction site. For example, NMR was used to demonstrate that an indole-containing compound binds directly within the hydrophobic cavity of the HIV gp41 protein. nih.gov
Fluorescence-Based Assays: As mentioned previously, these assays can be used to determine binding constants (Ki or Kd), providing a quantitative measure of affinity. nih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including affinity, stoichiometry, and enthalpy.
Affinity profiling against a panel of related proteins (e.g., a kinase panel) is also crucial. This helps to determine the selectivity of the compound, as interactions with off-target proteins can lead to undesirable effects. researchgate.net For instance, some indole alkaloids have shown interactions with several kinases, indicating a potential for polypharmacological effects but also highlighting the need for selectivity profiling. researchgate.net
Molecular Docking and In Silico Target Prediction for this compound Ligands
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in both identifying potential targets and in refining the understanding of the ligand-protein interaction at a molecular level. Docking simulations calculate a score, often expressed as binding energy (kcal/mol), which estimates the binding affinity. researchgate.net
These simulations can reveal key interactions, such as:
Hydrogen Bonds: Crucial for specificity and affinity.
Hydrophobic Interactions: Often a major driving force for binding.
π-π Stacking: Interactions between aromatic rings.
For indole derivatives, docking studies have been widely applied. For example, indole alkaloids were docked into the ATP-binding pocket of Hsp90, showing strong binding affinities and key interactions with catalytic residues like Asp93 and Thr184. researchgate.net In another study, indole-based derivatives were evaluated for their interaction with succinate dehydrogenase (SDH), with docking results correlating well with experimental antifungal activity. mdpi.com These in silico models provide a structural basis for the observed biological activity and are invaluable for guiding the design of more potent and selective analogues.
Table 2: Examples of Molecular Docking Studies on Indole Derivatives
| Indole Derivative Class | Target Protein | Predicted Binding Affinity | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Indole Alkaloids | Hsp90 | -10.0 to -10.7 kcal/mol | Asp93, Lys58, Gly97, Thr184 | researchgate.net |
| 3-Acyl-5-bromoindoles | Succinate Dehydrogenase (SDH) | -6.9 to -8.2 kcal/mol | Not specified | mdpi.com |
| Pyrazole-indole conjugates | COX-2 | Not specified | Not specified | researchgate.net |
| Glyoxylamides | S. aureus TyrRS | Not specified | Not specified | nih.gov |
Hypothesized Molecular Mechanisms of Action for this compound Derivatives
Based on target identification and binding studies, a molecular mechanism of action can be hypothesized. This hypothesis describes the series of molecular events that are initiated by the binding of the compound to its target, ultimately leading to the observed biological effect.
For the broader class of bioactive indole derivatives, several mechanisms have been proposed:
Enzyme Inhibition: Many indole derivatives act as enzyme inhibitors. If this compound analogues target a protein kinase, the hypothesized mechanism would be the inhibition of ATP binding, thereby blocking the phosphorylation of downstream substrate proteins and disrupting cellular signaling pathways involved in proliferation or survival. mdpi.com Similarly, targeting the ATPase activity of Hsp90 disrupts the chaperone's function, leading to the degradation of its client proteins, many of which are oncoproteins. researchgate.net
Disruption of Protein-Protein Interactions: Some compounds function by interfering with the interaction between two or more proteins. A well-studied example is the inhibition of HIV entry, where indole-based compounds are designed to bind to a pocket on the gp41 protein, which is thought to block the conformational changes required for the formation of the six-helix bundle, a critical step in viral fusion. nih.gov
Antioxidant Activity: Indole derivatives can act as antioxidants. nih.gov The mechanism in this case involves the donation of an electron or hydrogen atom from the indole ring to neutralize reactive oxygen species (ROS), thereby protecting cells and proteins from oxidative damage. nih.govacs.org
Structure-Activity Relationship (SAR) Methodologies and Design Principles for this compound Analogues
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically modifying the chemical structure of a lead compound and assessing how these changes affect its biological activity. nih.gov This process provides critical insights into which chemical features are essential for activity and guides the rational design of improved analogues.
For indole-based compounds, SAR studies have revealed several key principles:
The Indole Core: The indole nucleus itself is typically a critical pharmacophore, often involved in hydrophobic and hydrogen bonding interactions with the target. nih.gov The indole NH group, for instance, can act as a crucial hydrogen bond donor. nih.gov
Substitution Position: The position of substituents on the indole ring dramatically influences activity. For example, in one series of anticancer indole derivatives, the presence of halogen atoms (F, Cl, Br) at position 5 or 7 of the aromatic ring was shown to have an effect on cytotoxicity. mdpi.com
Nature of Substituents: The type of chemical group introduced also plays a major role. SAR studies on a series of indeno[1,2-b]indoles as CK2 inhibitors revealed that a methyl substitution at position 7 increased inhibitory activity compared to the unsubstituted analogue. scienceopen.com This finding is particularly relevant for this compound. The methyl group was proposed to decrease the polarity of an adjacent carbonyl group and make favorable contacts with the protein backbone. scienceopen.com
By synthesizing a library of this compound analogues with variations at different positions and evaluating them in the established in vitro assays, a detailed SAR profile can be constructed. This knowledge allows for the optimization of potency, selectivity, and other drug-like properties.
Table 3: Summary of Selected Structure-Activity Relationship (SAR) Findings for Indole Derivatives
| Indole Series | Target/Activity | Position of Modification | SAR Finding | Reference |
|---|---|---|---|---|
| Indeno[1,2-b]indoles | CK2 Inhibition | Position 7 | A methyl group increases inhibitory activity. | scienceopen.com |
| General Indoles | Anticancer Cytotoxicity | Position 5 or 7 | Halogen (F, Cl, Br) substitution affects cytotoxicity. | mdpi.com |
| Indolylglyoxylhydrazides | Benzodiazepine Receptor | Position 1 (N-H) | Substitution of the indole N-H with a methyl group leads to inactivity, suggesting the N-H is a key H-bond donor. | nih.gov |
| Indolylglyoxylhydrazides | Benzodiazepine Receptor | Position 5 | Replacement of H with NO₂ or Cl abolishes affinity in this series. | nih.gov |
| N-substituted indoles | Mcl-1 Inhibition | Indole Core, Hydrophobic Tail, Acidic Chain | Modifications to all three parts were explored to establish a comprehensive SAR. | nih.gov |
Exploration of 2 Isopropyl 7 Methyl 1h Indole in Advanced Materials Science and Supramolecular Chemistry
2-Isopropyl-7-methyl-1H-indole as a Constituent in Functional Polymer Synthesis
The synthesis of functional polymers incorporating heterocyclic compounds is a vibrant area of materials science. Indole (B1671886) moieties are particularly interesting due to their unique electronic and photophysical properties. For instance, polymers containing N-substituted epoxypropyl derivatives of tetrahydroindole have been synthesized and shown to possess properties of high-resistance organic semiconductors. nih.gov These functional polyethers are created through anionic ring-opening polymerization. nih.gov
However, a direct investigation into the use of this compound as a monomer or a functional group in polymer synthesis has not been reported in the available scientific literature. While general methods for creating functional polyesters and other polymers from various indole derivatives are established, nih.gov specific studies detailing the polymerization behavior, and the properties of polymers derived from this compound, are currently unavailable. The steric hindrance from the isopropyl group at the 2-position and the electronic effects of the methyl group at the 7-position could theoretically influence polymerization kinetics and the final properties of such a polymer, but this remains a topic for future investigation.
Self-Assembly Properties and Supramolecular Architectures involving this compound
Supramolecular chemistry explores the non-covalent interactions that guide the self-assembly of molecules into larger, ordered structures. Indole derivatives are known to participate in various non-covalent interactions, including hydrogen bonding (via the N-H group) and π-π stacking, making them valuable building blocks for supramolecular architectures. The design of novel macrocyclic arenes containing nitrogen, such as those derived from indole, has been a focus of recent research in host-guest chemistry and self-assembly. mdpi.com
There is, however, no specific research detailing the self-assembly properties or the formation of supramolecular architectures involving this compound. The interplay of the isopropyl and methyl substituents on the indole ring would be expected to modulate its self-assembly behavior. For instance, the bulky isopropyl group could sterically influence the geometry of π-π stacking, while the methyl group could subtly alter the electronic distribution and, consequently, the strength of intermolecular interactions. Theoretical and experimental exploration in this area is needed to understand the potential of this specific indole derivative in designing new supramolecular systems.
Theoretical and Experimental Studies on the Electronic Properties of this compound for Organic Electronics
Indole and its derivatives are recognized for their interesting electronic properties, which makes them candidates for applications in organic electronics. Theoretical studies on the molecular structure and electronic properties of indole itself and simple substituted derivatives have been conducted using methods like Density Functional Theory (DFT). researchgate.net These studies investigate parameters such as HOMO/LUMO energy gaps, which are crucial for determining a material's potential as an organic semiconductor. researchgate.net
A specific examination, either theoretical or experimental, of the electronic properties of this compound for organic electronics applications is not present in the current body of scientific literature. The electronic characteristics of this molecule would be influenced by the electron-donating nature of the isopropyl and methyl groups. These substituents would likely alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) compared to the parent indole molecule, thereby affecting its charge transport capabilities. Detailed computational modeling and experimental measurements are required to quantify these properties and assess its suitability for use in organic electronic devices.
Application of this compound in the Development of Chemical Sensors and Probes
The inherent fluorescence of the indole scaffold has led to the development of numerous indole-based fluorescent probes for the detection of various analytes, including ions and reactive oxygen species. mdpi.comnih.gov These probes often operate on principles such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). nih.gov The design of these sensors involves modifying the indole structure to include specific recognition sites and to tune the photophysical response upon binding to a target analyte. mdpi.com
Currently, there are no published studies on the application of this compound in the development of chemical sensors or probes. The specific substitution pattern of this molecule could potentially be leveraged for selective analyte recognition. For example, the steric and electronic environment created by the isopropyl and methyl groups could be exploited to design a binding pocket for a particular target. However, without dedicated research and development, its potential in this field remains purely speculative.
Advanced Analytical Method Development for 2 Isopropyl 7 Methyl 1h Indole
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling of 2-Isopropyl-7-methyl-1H-indole
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and for identifying and quantifying impurities. The development of a suitable HPLC method for this compound would involve a systematic approach to optimize separation and detection.
A reversed-phase HPLC (RP-HPLC) method is generally the preferred approach for non-polar to moderately polar compounds like substituted indoles. The separation is typically achieved on a C18 or C8 stationary phase. Method development would focus on optimizing the mobile phase composition, which usually consists of a mixture of an aqueous component (water with a buffer or acid modifier) and an organic solvent (acetonitrile or methanol). The choice of mobile phase components and the gradient elution profile are critical for achieving adequate resolution between the main compound and its potential impurities.
Impurity profiling is a critical aspect of quality control. Potential impurities in the synthesis of this compound could include starting materials, intermediates, byproducts from side reactions, and degradation products. A well-developed HPLC method should be able to separate all these potential impurities from the main peak. The use of a photodiode array (PDA) or diode array detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in peak identification and purity assessment.
Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Byproducts of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying byproducts from the synthesis of this compound and for studying its potential volatile metabolites in various biological or environmental matrices.
For GC-MS analysis, the compound must be sufficiently volatile and thermally stable. While this compound itself is likely amenable to GC analysis, some of its potential metabolites or degradation products might require derivatization to increase their volatility and improve their chromatographic behavior. Silylation is a common derivatization technique used for compounds containing active hydrogen atoms, such as the N-H group in the indole (B1671886) ring.
The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is often suitable for the analysis of indole derivatives. The separated components then enter the mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for their identification. The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of the isopropyl group and other fragments of the indole ring.
Table 2: Representative GC-MS Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Development of Quantitative Analytical Techniques for this compound in Research Matrices
The ability to accurately quantify this compound in various research matrices, such as in vitro reaction mixtures or biological samples, is essential for its preclinical development. Both HPLC with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable techniques for this purpose, with LC-MS/MS offering superior sensitivity and selectivity.
The development of a quantitative method requires careful validation to ensure its accuracy, precision, linearity, and robustness. demarcheiso17025.comjddtonline.info A calibration curve is constructed by analyzing a series of standards with known concentrations of this compound. For complex matrices, a suitable sample preparation technique, such as protein precipitation or solid-phase extraction (SPE), is often necessary to remove interfering substances.
An internal standard, a compound with similar chemical and physical properties to the analyte, is typically added to all samples and standards to correct for variations in sample preparation and instrument response. For LC-MS/MS analysis, the selection of precursor and product ion transitions in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. mdpi.comresearchgate.net
Table 3: Key Validation Parameters for a Quantitative Analytical Method
| Validation Parameter | Description |
| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Future Research Perspectives and Methodological Challenges in 2 Isopropyl 7 Methyl 1h Indole Chemistry
Unexplored Synthetic Routes and Green Chemistry Advancements for 2-Isopropyl-7-methyl-1H-indole Production
Traditional methods for indole (B1671886) synthesis, such as the Fischer, Bischler, and Madelung syntheses, have been the bedrock of indole chemistry for over a century. nih.gov However, these methods often necessitate harsh reaction conditions, the use of hazardous reagents, and can suffer from low yields and limited regioselectivity, particularly with sterically hindered substrates like this compound. rsc.org The development of novel, more sustainable synthetic strategies is therefore a critical area of future research.
Unexplored Synthetic Pathways:
Transition-Metal Catalyzed Cyclizations: Modern synthetic methodologies, such as those developed by Larock and Buchwald, utilize palladium catalysis to construct the indole nucleus with high efficiency and functional group tolerance. biosynth.com Exploring variations of these reactions, for instance, by employing different catalyst systems or novel starting materials, could provide efficient routes to this compound.
C-H Activation/Functionalization: Direct functionalization of the indole core via C-H activation is a powerful and atom-economical approach. Investigating regioselective C-H isopropylation and methylation of a pre-formed indole scaffold could offer a more convergent and flexible synthetic strategy.
Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field of green chemistry. thieme-connect.com Engineered enzymes, such as tryptophan synthases, could potentially be tailored to accept non-natural substrates and catalyze the formation of this compound or its precursors under mild, aqueous conditions. thieme-connect.comresearchgate.net This approach offers the promise of high stereoselectivity and a significantly reduced environmental footprint. thieme-connect.com
Green Chemistry Advancements:
The principles of green chemistry are increasingly guiding synthetic design. For the production of this compound, several green approaches can be envisioned:
| Green Chemistry Approach | Potential Application to this compound Synthesis | Key Advantages |
| Microwave-Assisted Synthesis | Acceleration of classic indole syntheses (e.g., Fischer) or modern catalytic reactions. tandfonline.comtandfonline.com | Rapid reaction times, improved yields, and often cleaner reactions. tandfonline.com |
| Use of Green Solvents | Replacement of traditional toxic solvents (e.g., halogenated hydrocarbons) with water, ethanol, or deep eutectic solvents. researchgate.net | Reduced environmental impact and improved safety. researchgate.net |
| Nanocatalysis | Employment of metallic nanoparticles as highly active and recyclable catalysts for cyclization or functionalization reactions. | High catalytic efficiency, easy separation and reuse of the catalyst. |
| Solvent-Free Reactions | Performing reactions under neat conditions, often facilitated by techniques like ball milling (mechanochemistry). rsc.org | Elimination of solvent waste, potential for novel reactivity. rsc.org |
The adoption of these green methodologies will be crucial for the environmentally benign production of this compound for research and potential commercial applications.
Emerging Computational Approaches for Predicting Novel Reactivity and Interactions of this compound
Computational chemistry provides a powerful lens through which to predict and understand the chemical properties of molecules, thereby guiding experimental design and accelerating discovery. For a molecule like this compound, where empirical data is limited, in silico methods are invaluable.
Density Functional Theory (DFT) Calculations:
DFT has proven to be a robust method for studying the electronic structure and reactivity of indole derivatives. rsc.orgniscpr.res.inniscpr.res.inresearchgate.net By applying DFT to this compound, researchers can:
Predict Geometric and Electronic Properties: Calculate bond lengths, bond angles, and the distribution of electron density within the molecule. This information provides insights into the steric and electronic effects of the isopropyl and methyl substituents.
Determine Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. mdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com
Calculate Reaction Energetics: DFT can be used to model potential reaction pathways and calculate their activation energies, helping to predict the feasibility and regioselectivity of various transformations. nih.gov
Molecular Docking and Dynamics Simulations:
Given the prevalence of the indole scaffold in pharmacologically active compounds, it is plausible that this compound could exhibit interesting biological activity. researchgate.netresearchgate.netmdpi.com Computational docking can be employed to predict the binding affinity and orientation of this molecule within the active sites of various biological targets, such as enzymes or receptors. nih.gov Subsequent molecular dynamics simulations can then provide a more dynamic picture of the ligand-protein interactions, helping to assess the stability of the complex and identify key binding interactions.
| Computational Method | Predicted Properties for this compound |
| Density Functional Theory (DFT) | Optimized geometry, HOMO-LUMO energy gap, electrostatic potential maps, reaction enthalpies and activation energies. niscpr.res.inniscpr.res.inresearchgate.net |
| Molecular Docking | Preferred binding poses and predicted binding affinities to various protein targets. nih.gov |
| Molecular Dynamics (MD) Simulations | Stability of ligand-protein complexes, dynamic interaction profiles, and free energy of binding. |
These computational approaches can significantly de-risk and guide the experimental investigation of this compound's reactivity and potential applications.
Potential for Multi-Disciplinary Applications of this compound in Novel Fields
The indole nucleus is a privileged scaffold in medicinal chemistry and materials science. mdpi.comnih.gov The specific substitution pattern of this compound could impart unique properties that make it a candidate for a range of applications.
Medicinal Chemistry:
Indole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netresearchgate.netmdpi.comchemijournal.com The lipophilicity introduced by the isopropyl and methyl groups in this compound may enhance its ability to cross cell membranes, potentially improving its bioavailability and efficacy in biological systems. Based on the activities of other substituted indoles, potential therapeutic areas for investigation include:
Oncology: Many indole-based compounds have shown potent anticancer activity. nih.gov
Infectious Diseases: The indole scaffold is present in numerous antimicrobial and antiviral agents.
Neuroscience: As analogues of tryptophan, indoles can interact with various targets in the central nervous system.
Materials Science:
The electron-rich nature of the indole ring makes it an attractive building block for organic electronic materials. nih.gov Indole-containing polymers and small molecules have been investigated for applications in:
Organic Light-Emitting Diodes (OLEDs): As components of the emissive or charge-transport layers.
Organic Field-Effect Transistors (OFETs): As the semiconductor material.
Organic Photovoltaics (OPVs): As electron-donating materials in the active layer.
The substitution pattern of this compound could influence its solid-state packing and electronic properties, making it a target for synthesis and evaluation in these advanced materials applications.
Challenges in Scalable and Sustainable Synthesis of this compound for Research and Development
While the potential applications of this compound are intriguing, its practical utility will depend on the ability to produce it in sufficient quantities through a scalable and sustainable process. Several challenges must be addressed:
Regioselectivity: Controlling the regioselectivity of reactions to install the isopropyl and methyl groups at the desired C2 and C7 positions, respectively, can be challenging, especially on a large scale. This may lead to the formation of difficult-to-separate isomeric impurities.
Reaction Conditions: Many traditional indole syntheses require stoichiometric amounts of reagents and harsh conditions (e.g., strong acids, high temperatures), which are not ideal for large-scale production due to safety, cost, and environmental concerns. rsc.org
Purification: The purification of the final product and intermediates can be a significant bottleneck in a scalable process, often requiring large volumes of solvents for chromatography.
Waste Generation: Inefficient synthetic routes can generate substantial amounts of chemical waste, which is both environmentally and economically undesirable.
Addressing these challenges will require a concerted effort in process chemistry, focusing on the development of highly efficient catalytic reactions, minimizing the number of synthetic steps, and incorporating green chemistry principles to ensure the long-term viability of producing this compound for advanced research and development. rsc.org The automation of synthetic procedures on a nanoscale could also aid in the rapid screening of reaction conditions to identify optimal parameters for scale-up. nih.gov
Q & A
Q. What are the recommended methods for synthesizing 2-Isopropyl-7-methyl-1H-indole, and how can reaction conditions be optimized?
Answer: The synthesis of substituted indoles typically involves cyclization reactions (e.g., Fischer indole synthesis) or cross-coupling strategies. For this compound, consider:
- Starting materials : Use 7-methylindole derivatives and introduce the isopropyl group via alkylation or palladium-catalyzed coupling .
- Optimization : Vary catalysts (e.g., Pd/C, Buchwald-Hartwig conditions), solvents (DMF, toluene), and temperatures. Monitor progress with TLC or GC-MS.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Confirm purity via HPLC (>98%) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
Q. What safety protocols should be followed when handling this compound?
Answer:
- PPE : Wear nitrile gloves, EN 166-certified safety goggles, and lab coats. Use fume hoods for volatile steps .
- Exposure control : Implement engineering controls (local exhaust ventilation) and monitor airborne particles .
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Maintain SDS documentation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
Answer:
- Single-crystal X-ray diffraction : Use SHELXL for refinement. Key steps:
- Data interpretation : Analyze thermal displacement parameters (Ueq) to detect disorder. Cross-validate with DFT-optimized geometries .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Answer:
- Experimental design : Standardize assays (e.g., IC50 measurements) using controls (e.g., doxorubicin for cytotoxicity).
- Data analysis : Apply statistical tools (ANOVA, p-value <0.05) to compare replicates. Consider solvent effects (DMSO vs. aqueous buffers) .
- Meta-analysis : Review literature for trends (e.g., indole derivatives’ SAR in antimicrobial studies) .
Q. What computational strategies can predict the reactivity of this compound in catalytic reactions?
Answer:
Q. How can researchers design a robust stability study for this compound under varying storage conditions?
Answer:
- Accelerated degradation : Expose samples to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines).
- Analytical endpoints : Monitor degradation via HPLC peak area (≥95% purity threshold) and LC-MS for byproducts .
- Kinetic modeling : Apply Arrhenius equation to extrapolate shelf life .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points or spectral data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
